molecular formula C10H7F2N B2485674 2-(3,4-Difluorophenyl)pyrrole CAS No. 2096453-80-2

2-(3,4-Difluorophenyl)pyrrole

Cat. No.: B2485674
CAS No.: 2096453-80-2
M. Wt: 179.17
InChI Key: DUJRFPBQBYHKRI-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The presence of the 3,4-difluorophenyl group attached to the pyrrole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically proceeds under mild conditions and is highly efficient, making it suitable for the synthesis of various substituted pyrroles.

Another method involves the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine . This method is versatile and can be used to introduce various substituents on the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is often preferred due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro-substituted derivatives, while halogenation would produce halogen-substituted pyrroles.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrrole: Lacks the fluorine substituents, resulting in different chemical and physical properties.

    3,4-Difluorophenylpyrrole: Similar structure but with different substitution patterns on the pyrrole ring.

    2-(3,4-Dichlorophenyl)pyrrole: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.

Uniqueness

2-(3,4-Difluorophenyl)pyrrole is unique due to the presence of fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3,4-difluorophenyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJRFPBQBYHKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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